molecular formula C12H12ClNO4 B4069742 5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

Cat. No. B4069742
M. Wt: 269.68 g/mol
InChI Key: JVJNPFISUYOVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TCBZ (tetrahydrochloride benzimidazole) and is a member of the benzimidazole family of compounds. TCBZ has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of TCBZ is not fully understood, but it is thought to involve the inhibition of microtubule formation in parasitic cells. This disrupts the normal functioning of the parasite's cytoskeleton, leading to its death.
Biochemical and Physiological Effects
In addition to its parasiticidal effects, TCBZ has been found to have a range of other biochemical and physiological effects. These include the inhibition of glucose uptake in parasitic cells, which may contribute to its parasiticidal activity. TCBZ has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCBZ for use in lab experiments is its broad spectrum of activity against parasitic infections. It has been found to be effective against a range of parasites, making it a versatile tool for researchers. However, TCBZ also has some limitations, including its potential toxicity and the development of resistance in some parasitic species.

Future Directions

There are a number of potential future directions for research on TCBZ. One promising area is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Another area of research is the identification of new parasitic species that may be susceptible to TCBZ treatment. Finally, TCBZ may also have potential applications in the treatment of other diseases, such as cancer and inflammatory disorders, which warrant further investigation.

Scientific Research Applications

TCBZ has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of parasitology. TCBZ has been found to be effective against a range of parasitic infections, including those caused by the protozoan parasite Trypanosoma cruzi and the helminth parasite Fasciola hepatica.

properties

IUPAC Name

5-chloro-2-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJNPFISUYOVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.